1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidin]-1’-yl)ethanone” is a synthetic cathinone . Synthetic cathinones are a group of drugs that are known for their stimulant effects .
Molecular Structure Analysis
The molecular formula of the compound is C16H21NO3 . The InChI and SMILES strings provide a detailed description of the molecular structure . Unfortunately, the specific structure of this compound is not available in the search results.Wissenschaftliche Forschungsanwendungen
Sigma Receptor Ligands
A study by Maier and Wünsch (2002) detailed the preparation of novel spiropiperidines, demonstrating their high potency and selective affinity for σ-receptors. Their research focused on the systematic variations of substituents and the synthesis methodology, leading to compounds with significant σ1-receptor affinity. This work suggests the potential of such compounds in developing therapeutic agents targeting σ-receptors, which are implicated in various neurological and psychiatric disorders (Maier & Wünsch, 2002).
Antimicrobial and Anti-Inflammatory Activity
Mandzyuk et al. (2020) explored spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines for their antimicrobial, anti-inflammatory, and antioxidant activities. They identified compounds with high antimicrobial activity against Staphylococcus aureus and demonstrated anti-inflammatory effects superior to the reference drug diclofenac, as well as significant antioxidant activity. This study indicates the potential of these compounds in developing new treatments for infections and inflammation (Mandzyuk et al., 2020).
σ1 Receptor Antagonist for Pain Management
Díaz et al. (2020) reported the synthesis and pharmacological activity of a new series of pyrazoles, leading to the identification of a σ1 receptor antagonist clinical candidate for pain management. Their compound demonstrated outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models, highlighting its potential for treating pain through σ1 receptor antagonism (Díaz et al., 2020).
Broad-Spectrum Anticancer Activity
Aly et al. (2020) developed benzo[e][1,2,4]triazines and 1,2,4-triazolospiro[4,5]deca-2,6,9-trien-8-ones with broad-spectrum anticancer activity. Through a highly regioselective one-pot process, they synthesized compounds exhibiting moderate to strong anticancer activity against various cancer cell lines, including melanoma, ovarian, and renal cancers. This research offers promising insights into the development of new anticancer therapies (Aly et al., 2020).
Eigenschaften
IUPAC Name |
1-[2-(1,3-benzodioxol-5-yl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-3-30-22-6-4-5-18-20-14-19(17-7-8-21-23(13-17)32-15-31-21)26-28(20)25(33-24(18)22)9-11-27(12-10-25)16(2)29/h4-8,13,20H,3,9-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNIUXFMGVVPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.